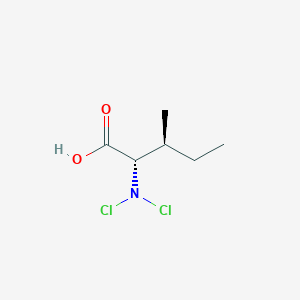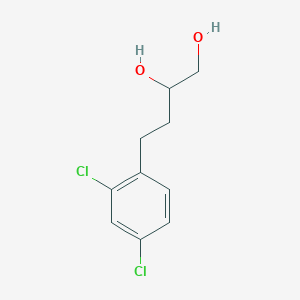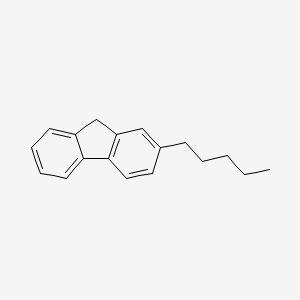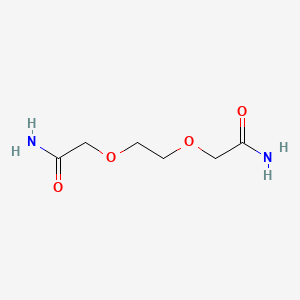
5-Tridecyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tridecyne: is an organic compound with the molecular formula C13H24 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a linear alkyne with the triple bond located at the fifth carbon atom in the chain. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 5-Tridecyne can be synthesized through various methods. One common approach involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This method allows for the preparation of very-long-chain alkynes with high purity . Another method involves the use of alkyltriphenylphosphonium bromides in a Wittig reaction to prepare monoenes in a single step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include the use of specialized equipment to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions: 5-Tridecyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Substitution: The hydrogen atoms attached to the carbon atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
5-Tridecyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Research has investigated its potential use in drug development and as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Tridecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The triple bond acts as a reactive site, allowing the compound to undergo addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Tridecane: A saturated hydrocarbon with the formula C13H28.
5-Tridecene: An unsaturated hydrocarbon with a double bond at the fifth carbon atom.
Uniqueness of 5-Tridecyne: this compound’s uniqueness lies in its triple bond, which provides a higher level of reactivity compared to similar compounds like tridecane and 5-tridecene. This reactivity makes it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
60186-80-3 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
tridec-5-yne |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-9,11,13H2,1-2H3 |
InChIキー |
XQORMFKAWKCJHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC#CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)


![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)

![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)


